2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline
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Overview
Description
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a morpholine carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Carbonyl Group: The morpholine carbonyl group is introduced via acylation reactions.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Piperidin-1-yl)quinoline]: Lacks the morpholine carbonyl group, which may affect its pharmacological properties.
2-[3-(Morpholine-4-carbonyl)pyridine]: Contains a pyridine core instead of a quinoline core, which can influence its chemical reactivity and biological activity.
Uniqueness
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to the presence of both the morpholine carbonyl group and the quinoline core, which together contribute to its distinct chemical and pharmacological properties. This combination of functional groups can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
morpholin-4-yl-(1-quinolin-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-10-12-24-13-11-21)16-5-3-9-22(14-16)18-8-7-15-4-1-2-6-17(15)20-18/h1-2,4,6-8,16H,3,5,9-14H2 |
InChI Key |
OXXCRHOMTZIIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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